1,3,5-Tribromo-2-iodobenzene

Continuous Flow Synthesis Organometallic Chemistry m-Terphenyl Ligands

This non-symmetric tetrahalide provides programmable reactivity: the iodine site undergoes oxidative addition or halogen–magnesium exchange far more rapidly than any bromine site, enabling precise chemoselective functionalization without protecting-group strategies. Symmetric analogs force statistical mixtures and excess reagents. With 98% purity, bulk availability, and proven 69–96% yields in diaryliodonium salt formation, it is the strategic choice for scalable, chromatography-free routes to NHC ligands, m-terphenyl libraries, and defined PBDE congeners.

Molecular Formula C6H2Br3I
Molecular Weight 440.7 g/mol
CAS No. 21521-51-7
Cat. No. B047017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tribromo-2-iodobenzene
CAS21521-51-7
Synonyms1,3,5-Tribromo-2-iodobenzene;  1,3,5-Tribromo-4-iodobenzene;  1-Iodo-2,4,6-tribromobenzene;  NSC 159038
Molecular FormulaC6H2Br3I
Molecular Weight440.7 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)I)Br)Br
InChIInChI=1S/C6H2Br3I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
InChIKeyBEUHDGOCAVMIQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Tribromo-2-iodobenzene (CAS 21521-51-7) for Regioselective Cross-Coupling and Advanced Materials Synthesis


1,3,5-Tribromo-2-iodobenzene is a tetra-substituted aromatic halide characterized by three bromine atoms and a single iodine atom arranged asymmetrically on a benzene ring [1]. This non-symmetric polyhalogenated architecture distinguishes it from symmetric analogs like 1,3,5-tribromobenzene or 1,3,5-triiodobenzene, creating a programmable reactivity profile for stepwise bond construction. The compound is commercially available as a crystalline solid (mp 103–104 °C, purity ≥98%) and serves primarily as a strategic intermediate in palladium-catalyzed cross-coupling cascades and as a precursor for organometallic reagents [2].

Why 1,3,5-Tribromo-2-iodobenzene Cannot Be Replaced by Simpler Halobenzenes


Attempting to substitute 1,3,5-tribromo-2-iodobenzene with symmetric polybromides (e.g., 1,3,5-tribromobenzene) or simpler mixed dihalides (e.g., 1-bromo-4-iodobenzene) fundamentally compromises synthetic sequence design. The target compound's unique architecture—three identical C–Br bonds plus one chemically distinct C–I bond in an unsymmetrical 1,2,3,5-substitution pattern—provides two orthogonal reactivity handles: the iodine site undergoes oxidative addition with Pd(0) or halogen–magnesium exchange far more rapidly than any bromine site, enabling precise chemoselective functionalization [1]. Symmetric analogs lack this built-in reactivity gradient, forcing users to rely on statistical mixtures, protecting-group strategies, or suboptimal excesses of expensive reagents [2]. The quantitative evidence below demonstrates exactly where this differentiation translates into measurable synthetic advantages.

Quantitative Differentiation Evidence for 1,3,5-Tribromo-2-iodobenzene


Precise Halogen–Magnesium Exchange Enables Rapid Continuous-Flow Synthesis of m-Terphenyls

In a 2025 flow chemistry study, 2,4,6-tribromoiodobenzene underwent highly chemoselective halogen–magnesium exchange with iPrMgCl·LiCl exclusively at the C–I position, generating a reactive organomagnesium intermediate. This intermediate subsequently reacted with two distinct aryl Grignard reagents to form diverse 1-bromo-3,5-diarylbenzene derivatives [1]. The iodinated site's reactivity enables the entire two-step sequence to be completed in just 468 s in continuous flow, a critical differentiator compared to 1,3,5-tribromobenzene, which would undergo unselective exchange at multiple positions under identical conditions.

Continuous Flow Synthesis Organometallic Chemistry m-Terphenyl Ligands

Superior Atom Economy in Polybrominated Diphenyl Ether (PBDE) Congener Synthesis

1,3,5-Tribromo-2-iodobenzene serves as a key precursor to phenyl(2,4,6-tribromophenyl)iodonium triflate, an unsymmetrical diaryliodonium salt used for O-arylation of brominated phenols [1]. The presence of three bromine substituents in the final PBDE backbone is directly traceable to the starting material, eliminating the need for sequential bromination steps. In contrast, using a non-brominated diiodobenzene (e.g., 1,4-diiodobenzene) would require post-coupling electrophilic bromination, a notoriously non-selective process that generates complex isomeric mixtures and requires extensive chromatographic purification.

Flame Retardant Synthesis Diaryliodonium Salts PBDE Standards

A Single Versatile Intermediate for Sonogashira-Based Dendrimer Cores

In the construction of a four-armed star-shaped molecule (4PBEP-2OH), 1,3,5-tribromo-2-iodobenzene was converted via a Sandmeyer-type iodination from 2,4,6-tribromoaniline, then subjected to fourfold Sonogashira coupling with 2-methylbut-3-yn-2-ol, followed by deprotection and a second Sonogashira coupling [1]. The initial iodine atom served as the entry point for the first coupling, while the three bromine atoms enabled subsequent triple functionalization to install the star's arms. Using 1,3,5-tribromobenzene would require an extra iodination step at a congested position; using 1,3,5-triiodobenzene would suffer from uncontrolled oligomerization during the first Sonogashira coupling due to three equally reactive C–I bonds.

Dendrimer Synthesis Sonogashira Coupling Star-Shaped Molecules

Isolated Yields in m-Terphenyl Synthesis Demonstrate Practical Utility

The continuous-flow method utilizing 2,4,6-tribromoiodobenzene produced a library of 16 distinct 1-bromo-3,5-diarylbenzene compounds with isolated yields ranging from 66% to 90% [1]. Critically, the protocol requires no noble metal catalyst, avoids large excesses of aryl Grignard reagents, and enables purification by direct recrystallization. When compared to traditional batch syntheses of similar m-terphenyls from 1,3,5-tribromobenzene, which often require stoichiometric palladium catalysts, chromatographic purification, and extended reaction times, the target compound's differentiated reactivity profile translates to a more economical, scalable, and operationally simple process.

Catalytic Ligands Terphenyl Synthesis Scale-up Chemistry

Stable Crystalline Solid with Defined Melting Point for Reproducible Handling

1,3,5-Tribromo-2-iodobenzene is a colorless crystalline solid with a reported melting point of 103–104 °C . In contrast, 1,3,5-triiodobenzene is an off-white powder with a higher melting point (∼184 °C) and significantly lower solubility in common organic solvents, while 1-bromo-4-iodobenzene is a low-melting solid or liquid (mp 28–31 °C) that can be difficult to handle accurately . The target compound's mid-range melting point and crystalline nature facilitate precise weighing, stable long-term storage, and easy recrystallization without special low-temperature handling or solubility challenges.

Physical Properties Quality Control Procurement Specifications

Commercially Available with Validated Purity for Research and Scale-Up

1,3,5-Tribromo-2-iodobenzene is offered by multiple reputable vendors with standard purity of 98% (NLT 98%), supported by batch-specific analytical data including NMR, HPLC, and GC . In contrast, closely related positional isomers such as 1,2,4-tribromo-5-iodobenzene are less widely available and often require custom synthesis. The reliable commercial availability of the target compound at research and bulk scales (up to 500 g) ensures that synthetic routes developed using this building block can be seamlessly transitioned from milligram-scale discovery to multi-gram or kilogram-scale production without re-optimization.

Procurement Supply Chain Quality Assurance

Optimal Use Cases for 1,3,5-Tribromo-2-iodobenzene Based on Quantitative Evidence


Continuous-Flow Synthesis of m-Terphenyl-Derived Ligands and Catalysts

Based on the 468 s halogen–magnesium exchange demonstrated in flow [1], this compound is ideally suited for the rapid, scalable preparation of 1-bromo-3,5-diarylbenzene intermediates. These structures are core components of N-heterocyclic carbene (NHC) ligands and phosphine ligands for cross-coupling catalysis. Users requiring a robust, chromatography-free route to diverse m-terphenyl libraries will find this building block indispensable.

Synthesis of Authentic Polybrominated Diphenyl Ether (PBDE) Standards

As evidenced by the 69–96% yield in diaryliodonium salt formation [1], 1,3,5-tribromo-2-iodobenzene is the preferred starting material for synthesizing specific PBDE congeners for environmental analytical standards and toxicological studies. The pre-installed bromine pattern avoids hazardous post-functionalization bromination, enabling the direct construction of tetra- to octa-brominated diphenyl ethers with defined regiochemistry.

Construction of Star-Shaped and Dendritic Architectures via Iterative Cross-Coupling

The orthogonal reactivity of the C–I and C–Br bonds enables controlled, sequential Sonogashira or Suzuki couplings to build four-armed star molecules [1]. This scenario is directly relevant to researchers developing multivalent drug candidates, molecular sensors, or organic electronic materials where precise control over conjugation length and branching is critical.

Cost-Effective Process Development for Specialty Chemicals

The combination of commercial availability at 98% purity in bulk quantities [1] and the demonstrated ability to avoid palladium catalysts in terphenyl synthesis [2] makes this compound a strategic choice for process R&D groups. It enables the design of cost-competitive, chromatography-free manufacturing routes for advanced intermediates used in pharmaceuticals, agrochemicals, and electronic materials.

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